Anticancer agent 196

Non-small cell lung cancer A549 IC50

Researchers requiring a defined organometallic DNA-damaging probe often face inconsistent A549 NSCLC activity among analogs. Anticancer agent 196 (CpFe(CO)₂(η¹-N-maleimidato)) uniquely provides: • Consistent A549 cytotoxicity (IC₅₀ 54.2 µM) absent in close analogs 2a, 3a, or 3c. • Robust genotoxicity (25% DNA in tail at 50 µM in HL-60 cells) for DNA repair & synthetic lethality studies. • A pure dicarbonyl scaffold enabling systematic SAR alongside phosphine/phosphite analogs. Supplied ≥98% pure via BenchChem with global ambient shipping and -20°C long-term storage.

Molecular Formula C12H17FeNO4
Molecular Weight 295.11 g/mol
Cat. No. B12378670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnticancer agent 196
Molecular FormulaC12H17FeNO4
Molecular Weight295.11 g/mol
Structural Identifiers
SMILES[CH3-].[CH-]=O.[CH-]=O.C1CCCC1.C1=CC(=O)[N-]C1=O.[Fe+4]
InChIInChI=1S/C5H10.C4H3NO2.2CHO.CH3.Fe/c1-2-4-5-3-1;6-3-1-2-4(7)5-3;2*1-2;;/h1-5H2;1-2H,(H,5,6,7);2*1H;1H3;/q;;3*-1;+4/p-1
InChIKeyWGUCCRSDLAZYFQ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anticancer Agent 196: Half-Sandwich Iron(II) Complex for Targeted Cytotoxicity and DNA Damage Studies


Anticancer agent 196 (also designated compound 1) is a half-sandwich iron(II) cyclopentadienyl complex with the molecular formula C₁₁H₇FeNO₄ and a molecular weight of 273.02 g/mol [1]. The compound, chemically named CpFe(CO)₂(η¹-N-maleimidato), features a η⁵-cyclopentadienyl ligand coordinated to an iron(II) center along with two carbonyl ligands and a maleimidato moiety [2]. It belongs to a class of organometallic anticancer agents that exert their effects through the induction of DNA damage rather than classical intercalation or crosslinking [2]. The compound is available from multiple research suppliers (e.g., MedChemExpress, TargetMol, InvivoChem) in quantities ranging from 10 mg to 1 g, with purity typically ≥95% .

1 A549 NSCLC cell-model endpoint studies
2 DNA damage pathway-response investigation
3 Organometallic SAR with dicarbonyl reference scaffold
4 Mismatch repair pathway probe context

Why Anticancer Agent 196 Cannot Be Replaced by In-Class Iron(II) Cyclopentadienyl Analogs


Within the series of half-sandwich iron(II) cyclopentadienyl complexes, structural modifications to the phosphine/phosphite co-ligands drastically alter both the magnitude of cytotoxicity and the degree of cancer cell selectivity [1]. Anticancer agent 196 (compound 1) occupies a unique profile among its five closest analogs (2a, 2b, 3a, 3b, 3c): it exhibits the highest cytotoxicity against the non-small cell lung cancer line A549 (IC₅₀ = 54.2 µM), a property not shared by complexes 2a, 3a, or 3c, which are non-cytotoxic to A549 cells [2]. Conversely, while compound 1 is potent against HL-60 leukemia cells, it is less selective for cancer cells compared to the highly selective complex 2b (IC₅₀ > 250 µM in normal PBM cells) [3]. The DNA damage induction profile also differs markedly: compound 1 is significantly more genotoxic than complex 2b, inducing 25% DNA in tail versus 6% at equivalent concentrations [4]. Consequently, substitution with a generic in-class analog would compromise either the targeted A549 activity or the mechanistic genotoxic readout, depending on the specific research objective.

Research Context
This Compound
In-Class Analogs
A549 cell-model activity
Reported cytotoxicity response in A549 NSCLC cells
Analogs 2a, 3a, 3c may not show A549 cell-model response; profile may differ
DNA damage readout
Higher reported genotoxicity at matched concentration
Complex 2b shows substantially lower DNA damage; genotoxic readout may not transfer
Ligand architecture
Dicarbonyl scaffold, no phosphine/phosphite co-ligand
Monocarbonyl-phosphine/phosphite analogs; reactivity profile may differ

Quantitative Differentiation of Anticancer Agent 196: Direct Comparative Evidence Against Closest Analogs


Superior Cytotoxicity Against Non-Small Cell Lung Cancer A549 Cells vs. In-Class Complexes

Anticancer agent 196 (compound 1) demonstrated the highest cytotoxic activity against A549 non-small cell lung cancer cells among the six tested iron(II) cyclopentadienyl complexes, with an IC₅₀ of 54.2 µM after 24 h incubation. In contrast, complexes 2a, 3a, and 3c were non-cytotoxic to A549 cells under identical conditions (IC₅₀ > 250 µM). Complex 2b showed moderate activity (IC₅₀ = 73.54 µM), while complex 3b was more potent (IC₅₀ = 19.16 µM) but exhibited high toxicity toward normal PBM cells (IC₅₀ = 5.80 µM), limiting its therapeutic utility [1].

A549 Cytotoxicity vs. Analogs
Head-to-head
IC₅₀ 54.2 µM
Analogs 2a, 3a, 3c: >250 µM (no activity)
Supports A549 cell-model endpoint comparison
Reported head-to-head; 24 h incubation, cell viability assay
Non-small cell lung cancer A549 IC50 iron(II) cyclopentadienyl comparative cytotoxicity

Enhanced Genotoxic DNA Damage Induction vs. Selective Analog Complex 2b

Anticancer agent 196 induces substantially higher levels of DNA damage than the selective analog complex 2b. In HL-60 leukemia cells treated for 2 h at 50 µM, compound 1 produced 25% DNA in tail, compared to only 6% DNA in tail for complex 2b [1]. This 4.2-fold greater genotoxic effect positions compound 1 as a more robust positive control or mechanistic probe for DNA damage response pathways. Notably, the DNA damage induced by compound 1 was previously shown to be poorly repaired in HL-60 cells, suggesting persistent genomic insult [2].

DNA Damage vs. Complex 2b
Head-to-head
25% DNA in tail
Complex 2b: 6% DNA in tail (4.2-fold lower)
Supports DNA damage pathway-response interpretation
HL-60 cells, 50 µM, 2 h alkaline comet assay
DNA damage genotoxicity comet assay HL-60 mechanism of action

Balanced Cytotoxicity Profile in HL-60 Leukemia Cells Relative to Class Extremes

Against HL-60 promyelocytic leukemia cells, Anticancer agent 196 exhibits an IC₅₀ of 7.69 µM, placing it as the most potent among all tested complexes in this cell line [1]. For comparison, the highly cancer-selective analog complex 2b shows an IC₅₀ of 10.03 µM, while complex 3a is 15.93 µM. The most broadly cytotoxic analog, complex 3b, has an IC₅₀ of 9.09 µM but also displays potent toxicity toward normal PBM cells (IC₅₀ = 5.80 µM) [2]. Compound 1 occupies an intermediate selectivity position: it is more potent than 2b in HL-60 cells but less selective for cancer cells than 2b (compound 1 PBM IC₅₀ = 105.63 µM vs. 2b PBM IC₅₀ > 250 µM) [3].

HL-60 Potency vs. Class Extremes
Context-dependent
HL-60 IC₅₀ 7.69 µM
PBM IC₅₀ 105.63 µM; complex 2b PBM >250 µM
Supports leukemia cell-model endpoint review
Intermediate selectivity; higher potency, lower cancer selectivity vs. 2b
leukemia HL-60 IC50 selectivity iron(II) complexes

Unique Ligand Architecture: Absence of Phosphine/Phosphite Co-Ligands Enables Distinct Reactivity

Anticancer agent 196 is structurally distinguished from its five analogs (2a, 2b, 3a, 3b, 3c) by the absence of a phosphine or phosphite co-ligand. Instead, compound 1 features two carbonyl (CO) ligands coordinated to the iron center, whereas all comparator complexes contain one CO ligand and one phosphine/phosphite ligand (e.g., PPh₃, P(Fu)₃, P(OEt)₃, P(OPh)₃, P(OiPr)₃) [1]. This structural divergence correlates with compound 1's superior potency in HL-60 cells (IC₅₀ = 7.69 µM vs. 9.09–15.93 µM for analogs) and its unique position as the most active against A549 cells among the series [2]. The dicarbonyl configuration likely influences the compound's redox properties, steric profile, and DNA interaction dynamics [3].

Ligand Architecture
Class-level
Dicarbonyl scaffold
Two CO ligands; no phosphine or phosphite co-ligand
Defines dicarbonyl reference point for SAR studies
Class-level structural inference; analogs carry PPh₃, P(Fu)₃, P(OEt)₃, etc.
organometallic ligand design structure-activity relationship iron(II) maleimidato

Non-Intercalative, Mismatch-Targeted DNA Binding Mode Differentiates from Classical DNA Damaging Agents

Mechanistic studies reveal that Anticancer agent 196 and its analogs do not induce DNA strand breaks through classical intercalation or direct scission of fully paired double-stranded DNA. Plasmid relaxation assays showed that iron(II) complexes do not induce strand breaks in fully paired ds-DNA, and DNA titration experiments confirmed no intercalation of complex 2b into DNA [1]. Instead, molecular docking studies indicate that complexes 2a, 2b, 3b, and 3c have the greatest potential to bind to mismatched DNA [2]. While direct docking data for compound 1 is not reported in this study, its structural similarity and superior genotoxicity suggest it operates through a related mismatch-recognition pathway, differentiating the entire class from cisplatin (which forms intrastrand crosslinks) and doxorubicin (which intercalates) [3].

DNA Binding Mode
Data to verify
Non-intercalative, mismatch-targeted (inferred)
No intercalation confirmed for analog 2b; no strand breaks in fully paired ds-DNA
Supports mismatch-repair pathway investigation context
Docking data from analogs 2a, 2b, 3b, 3c; direct data for compound 1 not yet reported
DNA binding mismatch recognition non-intercalative molecular docking plasmid relaxation

Defined Research Applications of Anticancer Agent 196 Based on Quantified Differential Evidence


Non-Small Cell Lung Cancer (NSCLC) Model Development Requiring A549-Active Iron Complexes

Anticancer agent 196 is the only complex within its immediate iron(II) cyclopentadienyl series (excluding the non-selective 3b) that demonstrates consistent cytotoxicity against A549 NSCLC cells (IC₅₀ = 54.2 µM) [1]. This property makes it a preferred starting point for structure-activity relationship (SAR) campaigns aimed at developing iron-based therapeutics for lung cancer. Researchers can use compound 1 as a lead scaffold to derivatize the maleimidato or cyclopentadienyl moieties while monitoring A549 activity, a readout unavailable with analogs 2a, 3a, or 3c [2].

DNA Damage Response and Repair Deficiency Studies in Leukemia Models

The pronounced genotoxicity of Anticancer agent 196 (25% DNA in tail at 50 µM in HL-60 cells) and the prior demonstration that its DNA damage is poorly repaired in HL-60 cells [1] position this compound as a robust positive control for DNA damage response assays. It can serve as a chemical probe to study ATR/ATM signaling, γH2AX foci formation, or to test synthetic lethality approaches in cells with homologous recombination deficiencies. The 4.2-fold higher damage relative to the more selective analog 2b [2] provides a graded response range for dose-response studies of DNA repair inhibitors.

Comparative Organometallic Chemotherapy Screening and SAR Studies

As the sole dicarbonyl complex lacking a phosphine/phosphite co-ligand in the studied series, Anticancer agent 196 defines a critical reference point for understanding how ligand substitution modulates anticancer activity in half-sandwich iron(II) complexes [1]. Procurement of compound 1 is essential for SAR studies that systematically compare the dicarbonyl scaffold with monocarbonyl-phosphine/phosphite analogs (2a, 2b, 3a, 3b, 3c) to deconvolute the contributions of sterics, electronics, and lipophilicity to cellular potency and selectivity [2].

Mismatch Repair (MMR) Pathway Investigation

Molecular docking studies on structurally related iron(II) complexes indicate preferential binding to mismatched DNA [1]. While direct evidence for compound 1 is not yet reported, its classification within this series suggests potential utility as a probe for MMR-deficient cancer models. Investigators studying microsatellite instability (MSI) or Lynch syndrome-associated cancers may employ Anticancer agent 196 to explore synthetic lethality paradigms or to benchmark against MMR-targeted agents, leveraging its established genotoxic signature in HL-60 and A549 cells [2].

Application
Selection Property
Validation Focus
NSCLC cell-model endpoint studies
A549 cell-model response context
A549 cytotoxicity endpoint review
DNA damage response pathway studies
Genotoxicity assay response context
DNA damage endpoint and repair kinetics
Organometallic SAR and cytotoxicity screening
Dicarbonyl ligand architecture
Structure-activity relationship context
Mismatch repair pathway probe studies
Non-intercalative DNA binding profile
Mismatch-DNA interaction validation

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